N-(3-CHLORO-4-FLUOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-N’-[2-(methylsulfanyl)phenyl]urea is a chemical compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, as well as a methylsulfanyl group on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N’-[2-(methylsulfanyl)phenyl]urea typically involves the reaction of 3-chloro-4-fluoroaniline with 2-(methylsulfanyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-N’-[2-(methylsulfanyl)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-fluorophenyl)-N’-[2-(methylsulfanyl)phenyl]urea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of chloro and fluoro substituents on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-N’-[2-(methylsulfanyl)phenyl]urea is of interest due to its potential pharmacological properties. It may be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-[2-(methylsulfanyl)phenyl]urea involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfanyl group can modulate its reactivity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
N-(3-Chloro-4-fluorophenyl)-N’-[2-(methylsulfanyl)phenyl]urea is unique due to the combination of chloro, fluoro, and methylsulfanyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of these substituents can influence the compound’s reactivity, stability, and binding affinity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-methylsulfanylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2OS/c1-20-13-5-3-2-4-12(13)18-14(19)17-9-6-7-11(16)10(15)8-9/h2-8H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNJCUOBJMLXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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